molecular formula C19H18N2O2S B11117334 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B11117334
M. Wt: 338.4 g/mol
InChI Key: FFNABHLCEFWDBR-UDWIEESQSA-N
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Description

N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and thiazolyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 5-methyl-4-phenyl-2-thiazolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, hydroxylated compounds.

Scientific Research Applications

N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE stands out due to its unique combination of methoxyphenyl and thiazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C19H18N2O2S/c1-13-18(15-7-5-4-6-8-15)21-19(24-13)20-12-14-9-10-16(22-2)17(11-14)23-3/h4-12H,1-3H3/b20-12+

InChI Key

FFNABHLCEFWDBR-UDWIEESQSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)N=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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